
1-Propanone, 2,2'-trithiobis[1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,2’-trithiobis[1,3-diphenyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes three sulfur atoms bridging two 1,3-diphenyl-1-propanone units. Its molecular formula is C30H24OS3, and it is known for its stability and reactivity under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with sulfur sources under controlled conditions. One common method includes the use of elemental sulfur or sulfur-containing reagents in the presence of a catalyst to facilitate the formation of the trithiobis linkage .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the trithiobis linkage to thiol groups.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2,2’-trithiobis[1,3-diphenyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- exerts its effects involves interactions with various molecular targets. The trithiobis linkage allows for the formation of stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a potential antioxidant, protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-2-propanone: A simpler analog without the trithiobis linkage.
Dibenzyl ketone: Another related compound with a similar core structure but lacking sulfur atoms
Uniqueness: 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- stands out due to its trithiobis linkage, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring sulfur-containing compounds with specific reactivity profiles .
Eigenschaften
CAS-Nummer |
61138-06-5 |
|---|---|
Molekularformel |
C30H26O2S3 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
2-[(1-oxo-1,3-diphenylpropan-2-yl)trisulfanyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C30H26O2S3/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)33-35-34-28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI-Schlüssel |
QUWNFTIBQYQSMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)SSSC(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



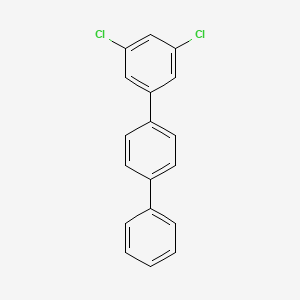
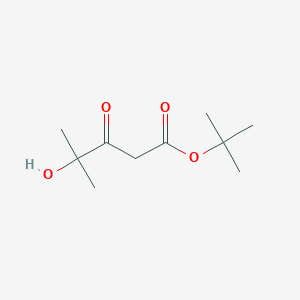
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
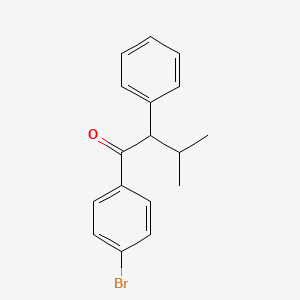
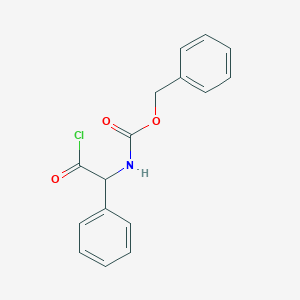
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
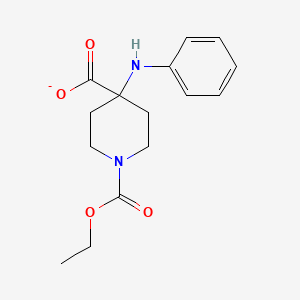
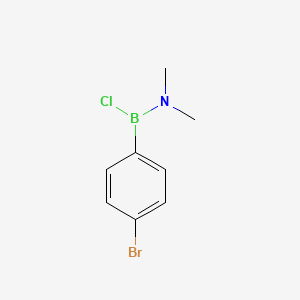
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
